![molecular formula C6H3Cl2N3O2S B2908621 6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride CAS No. 1150567-72-8](/img/structure/B2908621.png)
6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride
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Overview
Description
6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride is a heterocyclic compound that features a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride typically involves the chlorination of imidazo[1,2-B]pyridazine derivatives. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-B]pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly kinase inhibitors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-B]pyridazine: A closely related compound with similar structural features but lacking the sulfonyl chloride group.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a fused bicyclic structure, often used in similar applications.
Uniqueness
6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive molecules .
Biological Activity
6-Chloroimidazo[1,2-b]pyridazine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the imidazo ring system, which is known for its diverse biological activities. The presence of the sulfonyl chloride group enhances its reactivity, making it a valuable intermediate for further functionalization.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The sulfonyl chloride moiety can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with amino acid residues in target proteins. This mechanism is crucial for its potential role as an inhibitor in various enzymatic pathways.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : Compounds related to imidazo[1,2-b]pyridazines have shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens. The minimum inhibitory concentration (MIC) values for related compounds range from 0.03 to 5.0 μM against various strains of Mtb .
- Kinase Inhibition : The compound has been investigated for its potential as a kinase inhibitor. Specific studies have demonstrated that imidazo[1,2-b]pyridazines can inhibit receptor tyrosine kinases (RTKs), which are implicated in cancer progression and other diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several imidazo[1,2-b]pyridazine derivatives against Mtb. The results indicated that certain derivatives exhibited significant bactericidal activity with MIC values as low as 0.004 μM. These findings suggest that structural modifications can enhance the potency of these compounds against resistant strains .
Case Study 2: Kinase Profiling
In another investigation focusing on kinase inhibition, a series of imidazo[1,2-b]pyridazine derivatives were tested on a panel of protein kinases. The results demonstrated selective inhibition profiles with some compounds showing over 90% inhibition at concentrations below 0.1 μM. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the imidazo ring and the sulfonyl chloride group significantly influence biological activity. For instance:
Modification | Effect on Activity |
---|---|
Substitution on Imidazo | Increased potency against Mtb |
Variation in Sulfonyl | Altered kinase inhibition profiles |
Ring substitutions | Enhanced binding affinity to target proteins |
These insights into SAR can guide future drug development efforts focusing on optimizing the biological activity of this class of compounds.
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O2S/c7-4-1-2-5-9-3-6(11(5)10-4)14(8,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOGGLAEQUEMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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